5-Cyclopentylpentanoic acid 5-Cyclopentylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 5422-27-5
VCID: VC7979715
InChI: InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12)
SMILES: C1CCC(C1)CCCCC(=O)O
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

5-Cyclopentylpentanoic acid

CAS No.: 5422-27-5

Cat. No.: VC7979715

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopentylpentanoic acid - 5422-27-5

Specification

CAS No. 5422-27-5
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 5-cyclopentylpentanoic acid
Standard InChI InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12)
Standard InChI Key RQOBFWBITFBAPL-UHFFFAOYSA-N
SMILES C1CCC(C1)CCCCC(=O)O
Canonical SMILES C1CCC(C1)CCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is 5-cyclopentylpentanoic acid, reflecting the substitution of a cyclopentyl group on the fifth carbon of the pentanoic acid chain . Its molecular formula C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2} corresponds to a molecular weight of 170.25 g/mol, as confirmed by high-resolution mass spectrometry . The SMILES notation C1CCC(C1)CCCCC(=O)O\text{C1CCC(C1)CCCCC(=O)O} provides a concise representation of its structure, highlighting the cyclopentane ring connected to a five-carbon carboxylic acid chain .

Stereochemical and Conformational Properties

While the compound lacks chiral centers, the cyclopentyl group introduces conformational flexibility. The ring can adopt envelope or half-chair configurations, which influence intermolecular interactions. Computational studies on analogous cyclopentanoic acids reveal that conformational rearrangements during reactions incur energy costs of 2–4 kcal/mol, affecting activation barriers in thermal decomposition .

Physicochemical Properties

Thermodynamic Parameters

Key physical properties include:

PropertyValueMethod/Source
Density (25°C)0.998 g/cm³Experimental
Boiling Point281.3°C at 760 mmHgEstimated
Flash Point137.3°CClosed-cup method
Partition Coefficient (LogP)2.82Calculated
Polar Surface Area37.3 ŲComputational

The relatively high boiling point arises from dipole-dipole interactions between carboxylic acid groups and van der Waals forces from the cyclopentyl moiety.

Spectroscopic Data

  • IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

  • NMR: The cyclopentyl protons would appear as multiplet signals between δ 1.5–2.0 ppm, while the methylene groups adjacent to the carboxylate resonate near δ 2.3–2.5 ppm .

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for 5-cyclopentylpentanoic acid are scarce in literature, analogous compounds suggest potential pathways:

  • Friedel-Crafts Alkylation: Reaction of cyclopentane with δ-bromopentanoic acid in the presence of AlCl₃.

  • Grignard Reaction: Addition of cyclopentylmagnesium bromide to γ-butenolide, followed by oxidation.

Industrial production likely involves catalytic cyclization of linear precursors, though yield optimization remains challenging due to steric hindrance from the cyclopentyl group .

Chemical Reactivity and Degradation

Thermal Decomposition

Pyrolysis studies on cyclopentanoic acid derivatives reveal two primary pathways :

  • Decarboxylation:

    RCOOHRH+CO2ΔH45 kcal/mol\text{RCOOH} \rightarrow \text{RH} + \text{CO}_2 \quad \Delta H^\ddagger \approx 45\ \text{kcal/mol}
  • Dehydration:

    RCH2COOHRCH=CH2+H2OΔH50 kcal/mol\text{RCH}_2\text{COOH} \rightarrow \text{RCH}=\text{CH}_2 + \text{H}_2\text{O} \quad \Delta H^\ddagger \approx 50\ \text{kcal/mol}

For 5-cyclopentylpentanoic acid, the activation energy for decarboxylation increases by ~3 kcal/mol compared to non-cyclic analogs due to ring strain effects .

Acid-Base Behavior

The carboxylic acid group (pKa4.8\text{p}K_a \approx 4.8) enables salt formation with bases like NaOH or triethylamine, enhancing solubility in polar solvents .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The cyclopentyl group’s hydrophobicity makes this compound a candidate for prodrug formulations. For example, ester derivatives could improve membrane permeability of therapeutic agents.

Polymer Chemistry

As a monomer, it may contribute to polyesters with tailored glass transition temperatures (TgT_g), though its high steric demand limits chain mobility compared to linear analogs.

Agricultural Chemistry

Potential use as a precursor for herbicidal agents, leveraging the cyclopentane ring’s resistance to microbial degradation.

Regulatory AspectDetail
HS Code2916209090
MFN Tariff6.5% (General tariff: 30.0%)
Transport RegulationsNot restricted under ADR/RID/IMO

Comparative Analysis with Structural Analogs

4-Cyclopentylpentanoic Acid (CAS 5445-47-6)

This positional isomer exhibits a lower boiling point (269°C) due to reduced molecular symmetry, which diminishes London dispersion forces .

Cyclohexane Derivatives

Replacing cyclopentyl with cyclohexyl increases logP by ~0.3 units but reduces thermal stability due to chair-to-boat conformational transitions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator